molecular formula C25H30FN5O B1192879 IMP-1002

IMP-1002

Cat. No. B1192879
M. Wt: 435.5474
InChI Key: YEOAAQMCKFJWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IMP-1002 is a novel resistance breaking antimalarial N-myristoyltransferase (NMT) inhibitor, binding to NMT peptide binding pocket.

Scientific Research Applications

Integrative Multi-species Prediction (IMP) System

IMP, the Integrative Multi-species Prediction system, is an interactive web server providing a comprehensive framework for molecular biologists. It's designed to interpret experimental results and generate hypotheses in the context of a large cross-organism compendium of functional predictions and networks. IMP integrates data from multiple organisms, including Homo sapiens, Mus musculus, Rattus norvegicus, Drosophila melanogaster, Danio rerio, Caenorhabditis elegans, and Saccharomyces cerevisiae, allowing researchers to analyze gene sets in functional networks and expand or refine these sets by exploring predicted functional relationships. It's notable for its interactive visualizations, enabling comparisons of functional contexts across organisms and identifying homologs with conserved functional roles. This system is essential for function predictions in biological processes with few experimental annotations in a given organism (Wong et al., 2012).

IMP 2.0: Enhanced Capabilities

IMP 2.0 represents an advancement of the original IMP system, integrating updated knowledge and data from the past three years in the supported organisms. This version extends its function prediction coverage to include human diseases. IMP 2.0's new flexible platform allows experts to generate custom hypotheses about biological processes or diseases, making complex data-driven methods more accessible to a wider range of researchers (Wong et al., 2015).

NMR Spectroscopy of Membrane Proteins

Integral membrane proteins (IMPs) are crucial for cellular functions and are key targets for drug discovery. Recent developments in protein production, isotope labeling, sample preparation, and pulse sequences have expanded the use of solution NMR spectroscopy for studying IMPs with multiple transmembrane segments. This approach provides insights into the structure, dynamics, and interactions of polytopic IMPs, overcoming technical challenges often associated with these proteins (Danmaliki & Hwang, 2020).

Heavy Ion Research Facility in Lanzhou (HIRFL)

The Institute of Modern Physics (IMP) operates HIRFL, a prominent research platform for heavy-ion science in China. HIRFL's major research fields include ion accelerator physics and technologies, heavy-ion physics, and heavy-ion applications. This facility has become a leading center for heavy-ion research through its extensive international collaborations and development of various experimental installations (Zhou, 2016).

properties

Product Name

IMP-1002

Molecular Formula

C25H30FN5O

Molecular Weight

435.5474

IUPAC Name

1-(5-(4-Fluoro-2-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy)phenyl)-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C25H30FN5O/c1-16-20(17(2)30(5)27-16)11-12-32-25-14-19(26)8-9-21(25)18-7-10-24-22(13-18)23(15-29(3)4)28-31(24)6/h7-10,13-14H,11-12,15H2,1-6H3

InChI Key

YEOAAQMCKFJWKF-UHFFFAOYSA-N

SMILES

CN(C)CC1=NN(C)C2=C1C=C(C3=CC=C(F)C=C3OCCC4=C(C)N(C)N=C4C)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

IMP-1002;  IMP 1002;  IMP1002

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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